molecular formula C21H14N4O2S B2560356 2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105236-79-0

2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2560356
CAS No.: 1105236-79-0
M. Wt: 386.43
InChI Key: BZVOKYJBSYALJW-UHFFFAOYSA-N
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Description

2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a compound that features complex heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thieno[3,2-d]pyrimidinone Formation: : Begin with the synthesis of the thieno[3,2-d]pyrimidinone core, typically through a cyclization reaction. Reagents such as thiourea and α,β-unsaturated carbonyl compounds can be used, often in the presence of acid catalysts like hydrochloric or sulfuric acid.

  • Phenyl Substitution: : Introduce the phenyl group via nucleophilic aromatic substitution or using a Grignard reagent (phenylmagnesium bromide) in an inert solvent like ether under reflux conditions.

  • Pyrido[1,2-a]pyrimidinone Assembly: : Synthesize the pyrido[1,2-a]pyrimidinone fragment through a cyclization involving 2-aminopyridine derivatives, often under basic conditions.

  • Condensation and Final Cyclization: : The two heterocycles are then linked through a condensation reaction, usually involving reagents like formaldehyde under basic or acidic conditions, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production methods might involve similar routes but often employ continuous flow techniques and large-scale reactors to ensure higher yields and purity. Catalysts and reagents are optimized for large-scale processing, with emphasis on cost-effectiveness and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions, especially at the thieno and pyrimidinone rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions, typically involving the carbonyl groups, can be performed using reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can undergo substitution reactions, especially nucleophilic substitutions at positions susceptible to electron-rich environments.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Grignard reagents, nucleophilic agents

Major Products Formed

  • Oxidation Products: : Hydroxylated derivatives, sulfoxides, and sulfones.

  • Reduction Products: : Alcohols, dihydro derivatives.

  • Substitution Products: : Various alkylated or arylated analogs, depending on the substituents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst in organic reactions due to its stable heterocyclic structure.

  • Materials Science: : Incorporated into polymers for enhanced electrical and thermal properties.

Biology and Medicine

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, offering potential in drug development.

  • Antimicrobial Agents: : Shows activity against certain bacteria and fungi, making it a candidate for antimicrobial drug development.

Industry

  • Pharmaceuticals: : Used in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

The compound's mechanism of action generally involves interaction with specific molecular targets such as enzymes or receptors. Its heterocyclic structure allows it to mimic natural substrates, leading to inhibition or activation of biological pathways. The phenyl and thieno groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-oxo-7-methylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

  • 2-[(4-oxo-7-ethylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The phenyl group in 2-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one imparts distinct electronic properties, influencing its reactivity and binding affinity. This makes it a more versatile compound in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-18-10-15(23-17-8-4-5-9-25(17)18)11-24-13-22-19-16(12-28-20(19)21(24)27)14-6-2-1-3-7-14/h1-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVOKYJBSYALJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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